Cas no 2171183-43-8 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid
- 2171183-43-8
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid
- EN300-1486874
-
- インチ: 1S/C24H28N2O5/c1-14(2)21(22(27)26(4)15(3)23(28)29)25-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,25,30)(H,28,29)/t15-,21-/m0/s1
- InChIKey: IRDCBICYLCNESD-BTYIYWSLSA-N
- ほほえんだ: O(C(N[C@H](C(N(C)[C@H](C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486874-500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1486874-2500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1486874-250mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1486874-1000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 1000mg |
$770.0 | 2023-09-28 | ||
Enamine | EN300-1486874-10000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-1486874-5000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1486874-100mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1486874-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486874-50mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |
2171183-43-8 | 50mg |
$647.0 | 2023-09-28 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acidに関する追加情報
Compound CAS No 2171183-43-8: (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic Acid
The compound with CAS No 2171183-43-8, named (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of drug delivery systems and advanced biomaterials. This compound is characterized by its complex stereochemistry and functional groups, which make it a valuable tool in modern chemical synthesis and biomedical engineering.
Recent studies have highlighted the potential of this compound in enhancing the efficiency of drug delivery systems. The fluoren-9-yl group within its structure plays a crucial role in stabilizing the molecule during synthesis and ensuring compatibility with biological systems. Researchers have demonstrated that this compound can serve as an effective carrier for hydrophobic drugs, significantly improving their bioavailability and reducing systemic toxicity.
The stereochemistry of the compound, specifically the (2S) configuration, is critical for its functionality. This configuration ensures optimal interactions with biological targets, making it a promising candidate for targeted drug delivery applications. Furthermore, the presence of the methoxycarbonyl group enhances the molecule's solubility in organic solvents, facilitating its use in various chemical reactions and purification processes.
Recent advancements in synthetic methodologies have enabled the scalable production of this compound, addressing previous challenges related to its synthesis. The use of enzymatic catalysis has been particularly effective in achieving high yields and maintaining stereochemical integrity during the synthesis process. This development has opened new avenues for its application in large-scale manufacturing of biopharmaceuticals.
In terms of biomedical applications, this compound has shown remarkable potential in tissue engineering and regenerative medicine. Its ability to form self-assembling structures under physiological conditions makes it an ideal candidate for creating scaffolds that support cell growth and differentiation. Studies have demonstrated that incorporating this compound into scaffold materials enhances their mechanical properties and promotes angiogenesis, which is essential for successful tissue regeneration.
The N,3-dimethylbutanamide group within the molecule contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. This property is particularly advantageous in drug delivery systems where molecules need to traverse cellular membranes efficiently. Recent research has focused on optimizing the ratio of hydrophilic to hydrophobic domains within the molecule to further enhance its delivery capabilities.
Another significant area of research involves the use of this compound as a building block for constructing more complex biomolecules. Its modular structure allows for easy functionalization, enabling scientists to tailor its properties for specific applications. For instance, attaching targeting ligands or imaging agents to this compound can create multifunctional platforms for diagnostics and therapy.
The integration of computational chemistry tools has also played a pivotal role in advancing our understanding of this compound's behavior at the molecular level. Molecular dynamics simulations have provided insights into its conformational flexibility and interaction patterns with biological systems. These findings have been instrumental in guiding experimental designs and improving the efficiency of synthetic protocols.
In conclusion, (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid represents a cutting-edge advancement in chemical synthesis and biomedical engineering. Its unique structural features and versatile functional groups make it a valuable asset in developing innovative solutions for drug delivery, tissue engineering, and regenerative medicine. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the field of biotechnology.
2171183-43-8 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid) 関連製品
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